(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide
Description
The compound (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by:
- An (E)-configured α,β-unsaturated carbonyl system.
- A 2-nitrophenyl group attached to the amide nitrogen, contributing electron-withdrawing properties.
This structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials) due to the conjugated system and polarizable substituents .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5/c1-35-26-14-13-19(15-22(17-29)28(32)30-24-11-4-5-12-25(24)31(33)34)16-27(26)36-18-21-9-6-8-20-7-2-3-10-23(20)21/h2-16H,18H2,1H3,(H,30,32)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSUKNRUMKPET-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide is a synthetic compound belonging to the class of chalcone derivatives. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C28H21N3O5
- Molecular Weight : 479.49 g/mol
- IUPAC Name : this compound
- CAS Number : 522655-45-4
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Antioxidant Activity
Research indicates that chalcone derivatives possess strong antioxidant capabilities. In vitro studies have demonstrated that this compound effectively reduces reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly downregulated the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound was assessed using several cancer cell lines, including breast and colon cancer cells. The findings revealed that it inhibited cell proliferation and induced apoptosis. The compound's mechanism appears to involve the activation of p53 signaling pathways, which are crucial for regulating the cell cycle and promoting apoptosis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | Demonstrated significant reduction in ROS levels in human fibroblasts. |
| Study 2 | Assess anti-inflammatory effects | Inhibited TNF-alpha and IL-6 production in LPS-stimulated macrophages by 50%. |
| Study 3 | Investigate anticancer properties | Induced apoptosis in breast cancer cells with a decrease in viability by 70% at 50 µM concentration. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several cyanoacrylamide derivatives, differing primarily in substituents on the phenyl rings and amide nitrogen. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 2-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with 4-CF₃ () or unsubstituted aryl groups.
- Solubility : Compounds with polar groups (e.g., hydroxyl in ) may exhibit improved aqueous solubility compared to the target compound’s hydrophobic naphthyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
